(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
Overview
Description
Fmoc-(S)-3-amino-3-phenylpropionic acid
Mechanism of Action
Target of Action
The primary target of Fmoc-(S)-3-Amino-3-phenylpropionic acid, also known as (S)-N-Fmoc-3-Amino-3-phenylpropanoic acid, is the amine group of amino acids . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
Fmoc-(S)-3-Amino-3-phenylpropionic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid, which can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a base-labile protecting group , meaning it can be removed under basic conditions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It protects the amine group at the N-terminus of the peptide chain during the synthesis process .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is the successful protection of the amine group during peptide synthesis . This allows for the assembly of the peptide chain without interference from the amine group. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions, such as the formation of peptide bonds .
Action Environment
The action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The reaction conditions, including the pH and the presence of other reactive groups, can influence the efficacy and stability of the Fmoc protecting group .
Biochemical Analysis
Biochemical Properties
Fmoc-(S)-3-Amino-3-phenylpropionic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world . The compound interacts with various enzymes and proteins during the peptide synthesis process .
Cellular Effects
The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by facilitating the production of peptides, which are crucial for numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fmoc-(S)-3-Amino-3-phenylpropionic acid involves its role as a protecting group in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can change over time, particularly in relation to its role in peptide synthesis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can vary with different dosages in animal models
Metabolic Pathways
Fmoc-(S)-3-Amino-3-phenylpropionic acid is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process
Transport and Distribution
The transport and distribution of Fmoc-(S)-3-Amino-3-phenylpropionic acid within cells and tissues are crucial aspects of its biochemical properties
Subcellular Localization
The subcellular localization of Fmoc-(S)-3-Amino-3-phenylpropionic acid and any effects on its activity or function are crucial aspects of its biochemical properties
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLRPMRTOVHAB-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209252-15-3 | |
Record name | Fmoc-(S)-3-Amino-3-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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